molecular formula C12H14O B13420710 1-(2,3-dihydro-1H-inden-2-yl)propan-1-one

1-(2,3-dihydro-1H-inden-2-yl)propan-1-one

Cat. No.: B13420710
M. Wt: 174.24 g/mol
InChI Key: AAMGJKUNSVUHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1H-inden-2-yl)propan-1-one is an organic compound with the molecular formula C12H14O and a molecular weight of 174.24 g/mol . It is a ketone derivative of indane, characterized by a propanone group attached to the 2-position of the indane ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of indane with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

1-(2,3-dihydro-1H-inden-2-yl)propan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can modulate biological activity. For example, its reduction to secondary alcohols can influence its interaction with enzymes and receptors .

Comparison with Similar Compounds

1-(2,3-dihydro-1H-inden-2-yl)propan-1-one can be compared with other similar compounds, such as:

    1-Indanone: A structurally related compound with a ketone group at the 1-position of the indane ring. It shares similar chemical properties but differs in reactivity and biological activity.

    2,3-Dihydro-1H-inden-1-one: Another related compound with a ketone group at the 1-position.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)propan-1-one

InChI

InChI=1S/C12H14O/c1-2-12(13)11-7-9-5-3-4-6-10(9)8-11/h3-6,11H,2,7-8H2,1H3

InChI Key

AAMGJKUNSVUHEK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CC2=CC=CC=C2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.